molecular formula C6H9NO2 B1399329 8-Oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 83601-55-2

8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Cat. No. B1399329
CAS RN: 83601-55-2
M. Wt: 127.14 g/mol
InChI Key: MNYUSIQFKHKEQT-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a chemical compound with the CAS Number: 83601-55-2 . It has a molecular weight of 127.14 . It is stored at room temperature and is in liquid form .


Synthesis Analysis

Research has been directed towards the preparation of this basic structure in a stereoselective manner . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is C6H9NO2 . The InChI Code is 1S/C6H9NO2/c8-6-5-2-1-4 (9-5)3-7-6/h4-5H,1-3H2, (H,7,8) .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a liquid at room temperature . It has a molecular weight of 127.14 .

Safety and Hazards

The safety information for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one includes GHS07 Pictograms and the Signal Word "Warning" . Hazard Statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.

properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYUSIQFKHKEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735103
Record name 8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-3-azabicyclo[3.2.1]octan-2-one

CAS RN

83601-55-2
Record name 8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one in the context of sustainable polymer production?

A1: 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a furan-based monomer that can be used in the production of polyesters and polyamides []. The significance lies in its potential to be derived from furfurylamine, a compound obtainable from lignocellulose, a major component of inedible biomass []. This presents a more sustainable alternative to the traditional petrochemical-based production of these polymers, potentially reducing reliance on fossil fuels and promoting eco-friendlier practices [].

Q2: How does the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one described in the research differ from previous methods?

A2: The research highlights a novel carbamate-promoted carboxylation strategy for synthesizing 8-Oxa-3-azabicyclo[3.2.1]octan-2-one from furfurylamine []. Previous methods often involved multiple steps, expensive reagents, and generated toxic byproducts []. This new approach utilizes only reductive transformations with water and acetic acid as solvents, making it more environmentally friendly and cost-effective [].

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